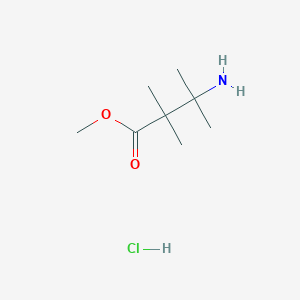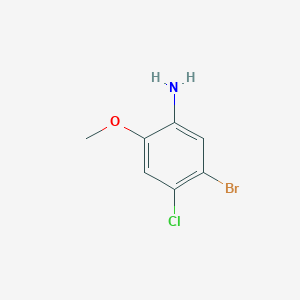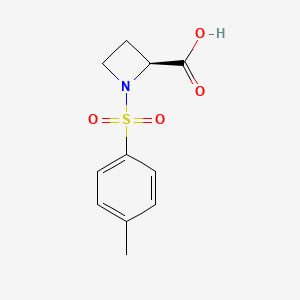
Methyl 3-amino-2,2,3-trimethylbutanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-2,2,3-trimethylbutanoate;hydrochloride” is represented by the Inchi Code: 1S/C8H17NO2/c1-7(2,6(10)11-5)8(3,4)9/h9H2,1-5H3 . The molecular weight is 159.23 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 159.23 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 194.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has a molar refractivity of 30.4±0.3 cm3, a polar surface area of 52 Å2, and a molar volume of 111.6±3.0 cm3 .Scientific Research Applications
Synthesis and Methodology Development
One area of research focuses on the diastereoselective alkylation of 3-aminobutanoic acids, a process relevant to the synthesis of Methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride. This methodology allows for the preparation of enantiomerically pure 3-aminobutanoic acids, which are crucial intermediates in synthesizing biologically active compounds (Estermann & Seebach, 1988). Similarly, the α-alkylation of β-aminobutanoates represents another critical synthetic route, demonstrating the versatility of these compounds in generating amino acid derivatives with complex substitution patterns (Seebach & Estermann, 1987).
Catalysis and Organic Transformations
Research into Schiff base organotin(IV) complexes showcases the role of amino acetate functionalized compounds in catalyzing reactions with potential anticancer applications. These complexes, characterized by NMR, IR spectroscopy, and crystal structure analysis, demonstrate significant cytotoxicity against various human tumor cell lines, underscoring the importance of amino acid derivatives in medicinal chemistry and drug development (Basu Baul et al., 2009).
Applications in Drug Synthesis
The convenient synthesis of amino acid methyl esters , including derivatives similar to Methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride, highlights a method compatible with both natural and synthetic amino acids. This approach is pivotal for the synthesis of peptide drugs and other pharmaceuticals, offering good to excellent yields under mild conditions (Li & Sha, 2008).
Advanced Materials and Chemical Properties
In addition to pharmaceutical applications, research into the glass-forming properties of related compounds, such as 3-methylbutane-1,2,3-tricarboxylic acid, provides insights into the physicochemical properties of atmospheric aerosols. These studies are crucial for understanding the environmental impact of organic compounds and their behavior in the atmosphere (Dette et al., 2014).
Safety and Hazards
“Methyl 3-amino-2,2,3-trimethylbutanoate;hydrochloride” is classified as a dangerous substance. The safety information includes pictograms GHS05,GHS07, and the signal word “Danger”. Hazard statements include H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
methyl 3-amino-2,2,3-trimethylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2,6(10)11-5)8(3,4)9;/h9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZUREKVYZJBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2708379.png)
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2708380.png)

![N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2708384.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2708390.png)



![3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2708399.png)